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molecular formula C10H12ClNO3 B8302795 3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

Cat. No. B8302795
M. Wt: 229.66 g/mol
InChI Key: FPROWCZUJRYEQI-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

To a solution of 3-(2-chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester (66.7 mmol) in 47 mL THF was added a suspension of LiAlH4 (100 mmol) in 219 mL THF at 0° C. The mixture was stirred at 0° C. for 1 h and was then quenched by adding consecutively 3.8 mL water, 3.8 mL 15% aq. NaOH solution and 11.4 mL water. The mixture was filtrated and the residue was washed with MTBE and EtOAc. The filtrate was dried over MgSO4 and concentrated in vacuo to obtain the desired product as yellow solid.
Quantity
66.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Name
Quantity
219 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]([C:8]1[C:9]([Cl:14])=[N:10][CH:11]=[CH:12][CH:13]=1)[OH:7])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:14][C:9]1[C:8]([CH:6]([OH:7])[CH2:5][CH2:4][OH:3])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
66.7 mmol
Type
reactant
Smiles
C(C)OC(CC(O)C=1C(=NC=CC1)Cl)=O
Name
Quantity
47 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
219 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched
ADDITION
Type
ADDITION
Details
by adding consecutively 3.8 mL water, 3.8 mL 15% aq. NaOH solution and 11.4 mL water
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
WASH
Type
WASH
Details
the residue was washed with MTBE and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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